3-Chloro-5-fluoro-2-methoxybenzaldehyde
Overview
Description
3-Chloro-5-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-fluoro-5-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-2-methoxybenzoic acid.
Reduction: 3-Chloro-5-fluoro-2-methoxybenzyl alcohol.
Substitution: 3-Amino-5-fluoro-2-methoxybenzaldehyde (when reacted with ammonia).
Scientific Research Applications
3-Chloro-5-fluoro-2-methoxybenzaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-Chloro-2-fluoro-5-methoxybenzaldehyde: Similar structure but with different positioning of the chloro and fluoro groups, which can affect its reactivity and applications.
5-Fluoro-2-methoxybenzaldehyde: Lacks the chloro substituent, leading to different chemical properties and reactivity.
Uniqueness
3-Chloro-5-fluoro-2-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups enhances its electrophilic nature, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-chloro-5-fluoro-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCYVSMQRYCVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517959 | |
Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82129-41-7 | |
Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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